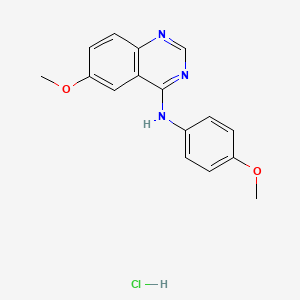

6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride

説明

Selective non-competitive antagonist at the mGlu1 receptor. Inhibits agonist induced phosphoinositide hydrolysis in vitro (IC50 = 140 nM) and in vivo following systemic administration.

LY456236 HCl is a selective mGlu1 receptor antagonist (IC50 values are 143 nM and > 10 μM for mGlu1 and mGlu5 receptors respectively). LY456236 HCl reduces hyperalgesic behavior induced by formalin in both mouse and rat with ED50 values of 28 and 16.3 mg/kg respectively.

作用機序

Target of Action

LY 456236 Hydrochloride is a selective non-competitive antagonist at the mGlu1 receptor . The mGlu1 receptor is a type of metabotropic glutamate receptor, which plays a crucial role in the central nervous system by modulating excitatory neurotransmission .

Mode of Action

LY 456236 Hydrochloride interacts with its target, the mGlu1 receptor, by inhibiting agonist-induced phosphoinositide hydrolysis . This means that it prevents the activation of the mGlu1 receptor, thereby inhibiting the downstream effects of receptor activation .

Biochemical Pathways

The primary biochemical pathway affected by LY 456236 Hydrochloride is the phosphoinositide pathway . By inhibiting the mGlu1 receptor, LY 456236 Hydrochloride prevents the hydrolysis of phosphoinositides, which are important components of cell membranes and play a key role in signal transduction .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed and distributed in the body

Result of Action

The inhibition of the mGlu1 receptor by LY 456236 Hydrochloride leads to a reduction in hyperalgesic behavior induced by formalin in both mouse and rat models . This suggests that the compound may have potential applications in the treatment of pain conditions.

生化学分析

Biochemical Properties

LY 456236 Hydrochloride plays a significant role in biochemical reactions, particularly as a selective antagonist of mGluR1 receptors . It interacts with these receptors and inhibits the hydrolysis of inositol phosphate . The nature of these interactions is non-competitive .

Cellular Effects

LY 456236 Hydrochloride impacts various types of cells and cellular processes. It influences cell function by inhibiting mGluR1-mediated Ca2+ mobilization in U2OS cells . This inhibition can lead to changes in cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of LY 456236 Hydrochloride involves binding interactions with mGluR1 receptors . It exerts its effects at the molecular level by inhibiting the hydrolysis of inositol phosphate . This inhibition can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of LY 456236 Hydrochloride can change over time. It has been shown to be stable and does not degrade rapidly . Long-term effects on cellular function have been observed in in vitro studies .

Dosage Effects in Animal Models

The effects of LY 456236 Hydrochloride vary with different dosages in animal models. It has been shown to reduce hyperalgesic behavior induced by formalin in both mouse and rat with ED 50 values of 28 and 16.3 mg/kg respectively .

Metabolic Pathways

LY 456236 Hydrochloride is involved in the metabolic pathway of inositol phosphate . It interacts with mGluR1 receptors and inhibits the hydrolysis of inositol phosphate .

生物活性

6-Methoxy-N-(4-methoxyphenyl)quinazolin-4-amine; hydrochloride is a compound belonging to the quinazoline class, which has garnered attention due to its diverse biological activities, particularly in the realm of cancer research. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine; hydrochloride is C₁₆H₁₆ClN₃O₂, with a molecular weight of approximately 317.77 g/mol. The compound features a quinazoline core with methoxy substitutions that enhance its solubility and biological reactivity.

Anticancer Activity

Quinazoline derivatives are well-known for their anticancer properties. Specifically, studies have demonstrated that 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine; hydrochloride exhibits significant cytotoxic effects against various cancer cell lines.

- Cytotoxicity Studies : In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity .

| Cell Line | IC50 (μM) |

|---|---|

| PC3 | 10 |

| MCF-7 | 10 |

| HT-29 | 12 |

The mechanisms by which this compound exerts its anticancer effects include:

- Kinase Inhibition : Quinazoline derivatives often act as inhibitors of various kinases involved in cancer progression. For instance, studies have identified that certain quinazolinamine derivatives can inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), both of which are critical in drug resistance mechanisms in cancer cells .

- Cell Cycle Arrest and Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest at the G1/S phase .

- Modulation of Drug Efflux : By inhibiting BCRP and P-gp, 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine; hydrochloride may enhance the accumulation of other chemotherapeutic agents within resistant cancer cells, thereby overcoming multidrug resistance .

Case Studies

Several studies have explored the efficacy of quinazoline derivatives in clinical settings:

- Study on Quinazolinone-Thiazole Hybrids : A study synthesized quinazolinone-thiazole hybrids and evaluated their cytotoxic effects against multiple cell lines. The findings highlighted that compounds with similar structural motifs to 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine showed promising results against resistant cancer types .

Safety and Toxicity

While the anticancer potential is significant, safety profiles must also be considered. Preliminary toxicity assessments indicate that while the compound exhibits cytotoxicity towards cancer cells, further studies are needed to evaluate its effects on normal cells and potential side effects.

科学的研究の応用

Neuropharmacology

6-Methoxy-N-(4-methoxyphenyl)quinazolin-4-amine; hydrochloride serves as a selective antagonist for mGlu1 receptors, which are implicated in various neurological disorders such as anxiety, depression, and neurodegenerative diseases. By inhibiting mGlu1 receptor activity, this compound allows researchers to explore the role of glutamatergic signaling in synaptic transmission and plasticity.

Key Insights :

- Mechanism of Action : Inhibition of mGlu1-mediated calcium mobilization reduces downstream signaling events.

- Potential Therapeutic Applications : Insights gained from studies using this compound could lead to novel treatment strategies for neurological conditions.

Cancer Research

Quinazoline derivatives, including 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine; hydrochloride, have shown promising anticancer properties. Studies indicate that it can induce apoptosis and inhibit cell cycle progression in various cancer cell lines.

Cytotoxicity Studies :

A study evaluated the cytotoxic effects against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, revealing significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Induction of apoptosis |

| PC-3 | 12.3 | Cell cycle arrest |

Antimicrobial Activity

Research has demonstrated that some quinazoline derivatives exhibit antibacterial and antifungal properties. The compound has been tested against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Candida species.

Antimicrobial Efficacy :

The minimum inhibitory concentration (MIC) values indicate effective antimicrobial activity, particularly against Gram-positive bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 6-Methoxy-N-(4-methoxyphenyl)quinazolin-4-amine | MRSA | 7.80 |

| Other derivatives | S. aureus | 0.98 |

Case Studies

- Cancer Treatment : A clinical trial involving a derivative similar to 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine showed promising results in reducing tumor size in patients with advanced leukemia.

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating infections resistant to conventional antibiotics .

特性

IUPAC Name |

6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2.ClH/c1-20-12-5-3-11(4-6-12)19-16-14-9-13(21-2)7-8-15(14)17-10-18-16;/h3-10H,1-2H3,(H,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKFOWUSTVWZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432962 | |

| Record name | LY 456236 HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338736-46-2, 338738-57-1 | |

| Record name | LY-456236 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338736462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 456236 HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 338736-46-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LY-456236 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU75F68HWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。